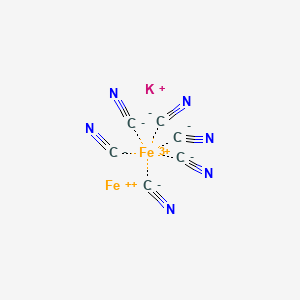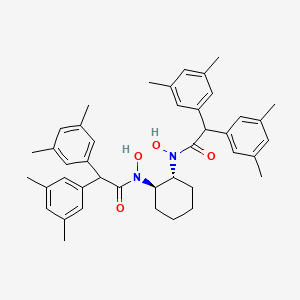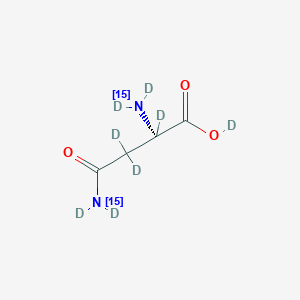
CID 71310681
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-nonyl-2’-bipyridyl)ruthenium(II): Z907 Dye , is an organometallic compound with the molecular formula C({42})H({52})N({6})O({4})RuS(_{2}) . This compound is primarily used in dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLEDs) due to its excellent light absorption and electron transfer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-nonyl-2’-bipyridyl)ruthenium(II) involves the following steps:
Ligand Preparation: The ligands 2,2’-bipyridyl-4,4’-dicarboxylato and 4,4’-di-nonyl-2’-bipyridyl are synthesized separately through standard organic synthesis methods.
Complex Formation: Ruthenium trichloride is reacted with the prepared ligands in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol under reflux conditions.
Isothiocyanate Addition: The resulting complex is then treated with ammonium thiocyanate to introduce the isothiocyanato groups, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the ligands using automated reactors.
Continuous Flow Reactors: Use of continuous flow reactors for the complex formation step to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ruthenium center, leading to higher oxidation states.
Substitution: The isothiocyanato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as phosphines and amines.
Major Products
Oxidation Products: Higher oxidation state complexes of ruthenium.
Substitution Products: Complexes with different ligands replacing the isothiocyanato groups.
Applications De Recherche Scientifique
Chemistry
Dye-Sensitized Solar Cells (DSSC): The compound is used as a sensitizer in DSSCs due to its strong light absorption and efficient electron transfer properties.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology
Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.
Medicine
Photodynamic Therapy: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry
OLEDs: It is used in the fabrication of OLEDs for display and lighting applications.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and transfer electrons. In DSSCs, it absorbs sunlight and injects electrons into the conduction band of the semiconductor, generating an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, which can kill cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II)
- cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-tert-butyl-2’-bipyridyl)ruthenium(II)
Uniqueness
- Z907 Dye has unique nonyl groups that enhance its solubility in organic solvents, making it more suitable for certain applications compared to its analogs.
- Its specific ligand structure provides optimal light absorption and electron transfer properties, making it highly efficient in DSSCs and OLEDs.
Propriétés
Formule moléculaire |
C42H52N6O4RuS2 |
|---|---|
Poids moléculaire |
870.1 g/mol |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 |
Clé InChI |
LALSZYPVVQFXIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)




![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

